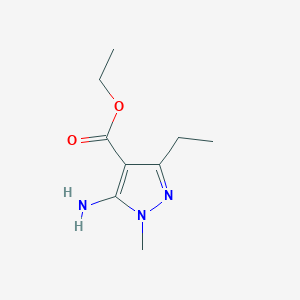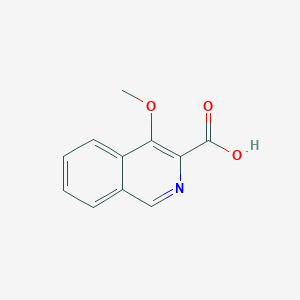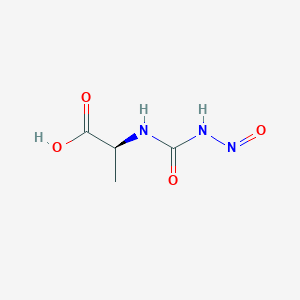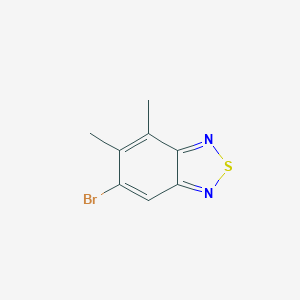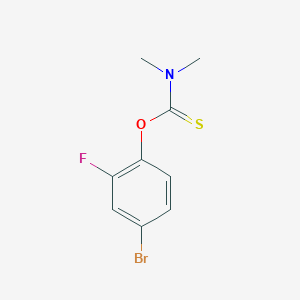![molecular formula C14H11F6N B062129 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole CAS No. 175205-51-3](/img/structure/B62129.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole is a chemical compound of interest due to its unique structural features and potential applications in material science. Its synthesis and properties have been the subject of various studies.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, compounds with similar structural features have been synthesized using methods like aromatic nucleophilic substitution and coupling reactions, as demonstrated in the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and related compounds (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic methods and X-ray crystallography. For example, the molecular structures of synthesized fluorinated compounds have been investigated through 19F NMR spectroscopy and X-ray crystallography, revealing unusual bond angles and crowded structures (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Compounds in this category typically exhibit interesting chemical reactions due to their fluorinated groups and aromatic nature. These reactions include electrophilic substitutions and redox properties. As an example, the redox properties of fluorinated benzene derivatives have been thoroughly investigated (Sasaki, Tanabe, & Yoshifuji, 1999).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and film-forming ability, are influenced by their molecular structure. For instance, related fluorinated polyimides exhibit high solubility in organic solvents and form transparent, low-colored, and tough films (Chung, Tzu, & Hsiao, 2006).
Chemical Properties Analysis
Chemical properties like dielectric constants, water uptake, and UV-visible absorption cutoff wavelengths are crucial for materials science applications. For example, certain fluorinated polyimides derived from similar compounds have been noted for their low dielectric constants and low water uptake, making them suitable for specific industrial applications (Chung, Tzu, & Hsiao, 2006).
Scientific Research Applications
Organic Optoelectronics
Research on BODIPY-based materials, which share structural motifs with the compound , highlights their potential in organic light-emitting diodes (OLEDs). These materials offer promising applications as active materials in OLED devices, particularly as ‘metal-free’ infrared emitters. This suggests that compounds with specific structural features, like "1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole", could be explored for their optoelectronic properties (Squeo & Pasini, 2020).
Coordination Chemistry
In coordination chemistry, compounds with specific ligand structures, such as cuprous bis-phenanthroline coordination compounds, demonstrate metal-to-ligand charge transfer excited states. These findings indicate that structurally unique compounds might be valuable in developing materials with specific electronic or photophysical properties (Scaltrito et al., 2000).
Antineoplastic Drug Development
The development of antineoplastic agents has benefited from the exploration of novel chemical structures. Compounds such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrate significant cytotoxic properties, suggesting the potential of structurally related compounds in cancer research (Hossain et al., 2020).
Polymer Synthesis
The synthesis and application of furan derivatives from plant biomass highlight the importance of specific structural motifs in developing sustainable polymers and functional materials. This suggests that unique chemical compounds could play a role in green chemistry and material science (Chernyshev et al., 2017).
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N/c1-8-3-4-9(2)21(8)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDHKDYSHKOCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365190 |
Source


|
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
CAS RN |
175205-51-3 |
Source


|
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

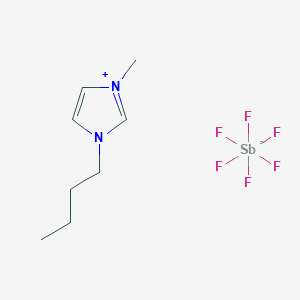
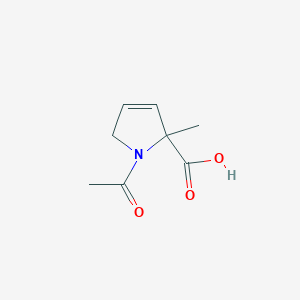
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
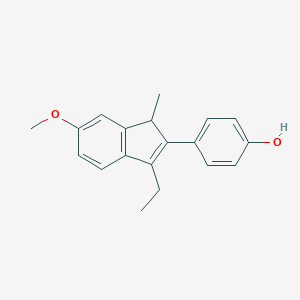
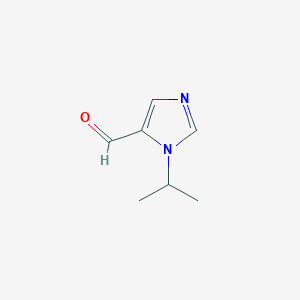
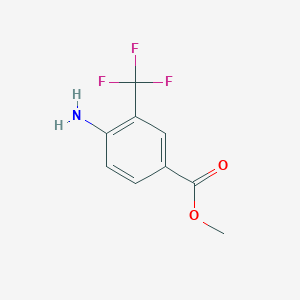
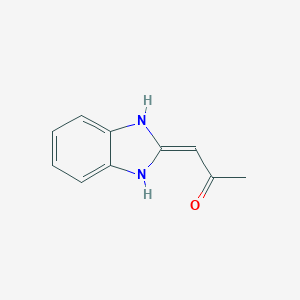
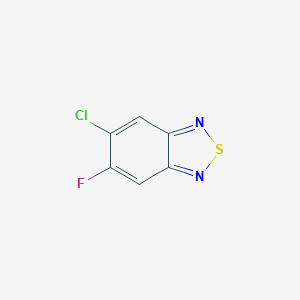
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
